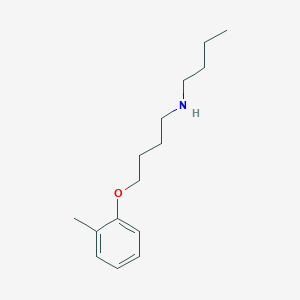![molecular formula C24H22ClN3 B5084498 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine, also known as CAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CAP belongs to the class of piperazine derivatives, which have been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities.
作用機序
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress by activating the Nrf2 pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects in different cell types and animal models. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments include its well-characterized synthesis method, its extensive pharmacological properties, and its potential therapeutic applications in various fields. However, the limitations of using 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its relatively high cost compared to other piperazine derivatives.
将来の方向性
There are several future directions for the research on 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to explore the structure-activity relationship of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine and its analogs to optimize its pharmacological properties. Additionally, the development of new methods for the synthesis and purification of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine could improve its availability and reduce its cost. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in animal models and clinical trials could provide valuable insights into its safety and efficacy for human use.
Conclusion:
In conclusion, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The synthesis method of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine involves the reaction between 10-chloro-9-anthracenemethanol and 4-(2-pyridyl)piperazine in the presence of a catalyst. 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit various pharmacological properties such as anti-tumor, anti-inflammatory, and neuroprotective activities. However, the use of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments has its advantages and limitations. Future research on 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine could provide valuable insights into its potential therapeutic applications and optimize its pharmacological properties.
合成法
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine involves the reaction between 10-chloro-9-anthracenemethanol and 4-(2-pyridyl)piperazine in the presence of a catalyst. The reaction is carried out in a solvent, typically dichloromethane or dimethylformamide, at a specific temperature and for a specific duration. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress and inhibit the formation of amyloid-beta plaques.
特性
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3/c25-24-20-9-3-1-7-18(20)22(19-8-2-4-10-21(19)24)17-27-13-15-28(16-14-27)23-11-5-6-12-26-23/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUVVYZAPSUSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-pyridin-2-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)

![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)
![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)